Product packaging for Methyl 4-(chlorosulfonyl)-2-nitrobenzoate(Cat. No.:CAS No. 1909317-51-6)

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate

Cat. No.: B2627273
CAS No.: 1909317-51-6
M. Wt: 279.65
InChI Key: DDBXBJADABRSSO-UHFFFAOYSA-N
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Description

Significance of Aryl Sulfonyl Chlorides and Nitrobenzoates in Synthetic Design

Aryl sulfonyl chlorides are a well-established class of reagents in organic synthesis. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. nih.gov Sulfonamides, in particular, are a prominent structural motif in a multitude of pharmaceutical agents. The regioselectivity of reactions involving aryl sulfonyl chlorides is often dictated by the electronic nature of the aromatic ring, allowing for controlled synthetic outcomes. durham.ac.uk

Nitrobenzoates, on the other hand, are valuable intermediates for several reasons. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. orgsyn.org More importantly, the nitro group can be readily reduced to an amino group, which opens up a plethora of further functionalization possibilities, including diazotization and amide bond formation. The ester functionality of nitrobenzoates provides another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid or transesterification. orgsyn.org

Overview of the Chemical Architecture of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate

This compound, with the chemical formula C8H6ClNO6S, is a substituted aromatic compound. nih.gov Its structure features a benzene (B151609) ring substituted with three functional groups: a methyl ester group (-COOCH3) at position 1, a nitro group (-NO2) at position 2, and a chlorosulfonyl group (-SO2Cl) at position 4. The spatial arrangement and electronic interplay of these groups dictate the molecule's reactivity and potential synthetic utility.

Table 1: Chemical Identity of this compound

IdentifierValue
CAS Number 1909317-51-6 aksci.com
Molecular Formula C8H6ClNO6S bldpharm.com
Molecular Weight 279.65 g/mol bldpharm.com
Canonical SMILES COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)N+[O-] uni.lu
InChIKey DDBXBJADABRSSO-UHFFFAOYSA-N uni.lu

Scope and Research Focus of the Outline

This article will strictly focus on the chemical aspects of this compound. The subsequent sections will delve into its synthesis, chemical reactivity, and potential applications as a synthetic intermediate based on the established chemistry of its constituent functional groups. The discussion will be confined to the topics specified in the outline, providing a concise and scientifically grounded overview of this particular chemical compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO6S B2627273 Methyl 4-(chlorosulfonyl)-2-nitrobenzoate CAS No. 1909317-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chlorosulfonyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBXBJADABRSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Chlorosulfonyl 2 Nitrobenzoate

Established Synthetic Routes to Methyl 4-(chlorosulfonyl)-2-nitrobenzoate

The primary pathway to this compound involves the synthesis of its carboxylic acid precursor, 4-(chlorosulfonyl)-2-nitrobenzoic acid, which is then esterified. This sequence ensures the correct placement of the functional groups on the aromatic ring.

The construction of the core structure of this compound relies on well-established electrophilic aromatic substitution reactions. The order of these reactions is crucial for achieving the desired 2,4-disubstitution pattern.

The synthesis typically commences with a benzoic acid derivative that is already nitrated at the 2-position. The direct nitration of benzoic acid or methyl benzoate (B1203000) does not efficiently yield the required 2-nitro isomer. Nitration of these substrates generally results in the formation of the 3-nitro (meta) product as the major isomer due to the meta-directing effect of the carboxyl or ester group. rsc.orgorgsyn.orgtruman.edu

Therefore, the most common starting material for this synthesis is 2-nitrobenzoic acid. This precursor already contains the nitro group in the correct ortho position relative to the carboxylic acid, simplifying the subsequent functionalization steps.

Table 1: Nitration of Benzoic Acid Derivatives

Starting Material Major Product Significance for Target Synthesis
Benzoic Acid 3-Nitrobenzoic Acid Indirect route; separation of isomers required. orgsyn.org
Methyl Benzoate Methyl 3-nitrobenzoate Indirect route; requires subsequent hydrolysis and isomer separation. rsc.orgorgsyn.org
2-Nitrobenzoic Acid N/A (Starting Material) Preferred precursor as the nitro group is correctly positioned. ontosight.ai

Multi-step Reaction Sequences for Aromatic Functionalization

Chlorosulfonation Approaches to Introduce the Sulfonyl Chloride Moiety

With the nitro group established at the 2-position, the next key step is the introduction of the chlorosulfonyl group (-SO₂Cl) at the 4-position. This is achieved through an electrophilic aromatic substitution reaction known as chlorosulfonation.

The standard procedure involves reacting 2-nitrobenzoic acid with chlorosulfonic acid (ClSO₃H). ontosight.ai The nitro group at the 2-position and the carboxylic acid at the 1-position are both deactivating groups, but they direct incoming electrophiles to the meta-position relative to themselves. For the chlorosulfonyl group, this results in substitution at the 4-position, which is meta to the carboxylic acid and para to the nitro group (though the directing effect of the nitro group is complex).

An alternative approach to chlorosulfonation involves a two-step process: initial sulfonation with chlorosulfonic acid to form a sulfonic acid, followed by chlorination with a reagent like thionyl chloride (SOCl₂) to yield the sulfonyl chloride. google.com This method has been reported to improve yields and reduce the consumption of chlorosulfonic acid in the synthesis of other aromatic sulfonyl chlorides. google.com

Table 2: Chlorosulfonation Reaction Parameters

Reactant Reagent Key Conditions Product
2-Nitrobenzoic Acid Chlorosulfonic Acid Reaction is typically performed neat or with excess reagent. 4-(Chlorosulfonyl)-2-nitrobenzoic Acid ontosight.ai
o-Chloro-nitrobenzene Chlorosulfonic Acid Reaction temperature of 100-130°C. google.com 4-Chloro-3-nitro-benzene sulfonyl chloride

Esterification Methods for Methyl Benzoate Derivatives

The final step in the synthesis of this compound is the esterification of the carboxylic acid group of 4-(chlorosulfonyl)-2-nitrobenzoic acid.

The most common method employed for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the reactant and the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comtruman.edu The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester product. masterorganicchemistry.com

Another technique to facilitate esterification is the removal of water as it is formed, for instance, by azeotropic distillation using an entraining liquid like toluene (B28343). google.com This also shifts the equilibrium to favor the product.

Table 3: Fischer Esterification of 4-(chlorosulfonyl)-2-nitrobenzoic Acid

Substrate Reagents Conditions Product
4-(chlorosulfonyl)-2-nitrobenzoic acid Methanol (excess), H₂SO₄ (catalyst) Heating under reflux. truman.edu This compound

Synthesis of Positional Isomers and Related Analogues

The synthetic principles used to create this compound can be adapted to produce its positional isomers by altering the starting materials or the sequence of reactions.

Methyl 2-(chlorosulfonyl)-4-nitrobenzoate is a key positional isomer where the locations of the chlorosulfonyl and nitro groups are swapped relative to the methyl ester. cymitquimica.comuni.lu

The synthesis of this isomer would logically begin with a different precursor, 4-nitrobenzoic acid. The synthetic sequence would be analogous to the main route:

Chlorosulfonation of 4-Nitrobenzoic Acid : Reacting 4-nitrobenzoic acid with chlorosulfonic acid. The carboxyl group directs meta and the nitro group also directs meta. The position ortho to the carboxyl group and meta to the nitro group (the 2-position) would be activated for electrophilic substitution, leading to the formation of 2-(chlorosulfonyl)-4-nitrobenzoic acid.

Esterification : The resulting 2-(chlorosulfonyl)-4-nitrobenzoic acid would then undergo Fischer esterification with methanol and an acid catalyst to yield the final product, Methyl 2-(chlorosulfonyl)-4-nitrobenzoate.

This route mirrors the logic of the primary synthesis, demonstrating how regiochemical outcomes in electrophilic aromatic substitution can be controlled by the choice of the initial substrate.

Methyl 4-(chlorosulfonyl)-3-nitrobenzoate Synthetic Pathways

The synthesis of the isomeric compound, Methyl 4-(chlorosulfonyl)-3-nitrobenzoate, follows a similar electrophilic aromatic substitution pathway. The starting material for this synthesis is methyl 3-nitrobenzoate. The nitro group at position 3 and the methyl ester group at position 1 are both meta-directing. Consequently, the incoming chlorosulfonyl group is directed to the 4-position, which is ortho to the nitro group and para to the ester group.

The synthesis of the precursor, methyl 3-nitrobenzoate, is a well-established process involving the nitration of methyl benzoate using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.orgaiinmr.comrsc.organko.com.tw This reaction is regioselective, yielding predominantly the meta-isomer. rsc.org

Synthetic Pathway:

Nitration of Methyl Benzoate:

Methyl 3-nitrobenzoate + ClSO₃H → Methyl 4-(chlorosulfonyl)-3-nitrobenzoate

Preparation of Alkyl and Halogenated Analogues (e.g., Ethyl 4-(chlorosulfonyl)-2-methyl-5-nitrobenzoate)

The synthetic principles applied to this compound can be extended to prepare a variety of alkyl and halogenated analogues. The synthesis of these analogues involves selecting appropriately substituted starting materials.

For instance, the preparation of an ethyl ester analogue, such as Ethyl 4-nitrobenzoate, can be achieved by the esterification of 4-nitrobenzoic acid with ethanol. google.com A halogenated analogue, 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid, can be prepared by the nitration of 3-chlorosulfonyl-4-chlorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. prepchem.comThe reaction is heated to ensure the substitution occurs. prepchem.com The synthesis of more complex analogues, such as a hypothetical Ethyl 4-(chlorosulfonyl)-2-methyl-5-nitrobenzoate, would involve a multi-step synthesis starting from a correspondingly substituted toluene derivative. A plausible, though not explicitly documented, route could involve:

Nitration of a suitable chlorotoluene derivative.

Oxidation of the methyl group to a carboxylic acid.

Esterification with ethanol.

Chlorosulfonation.

The specific sequence of these steps would be critical to ensure the correct regiochemistry of the final product, guided by the directing effects of the various substituents at each stage.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include temperature, reaction time, and the ratio of reactants. For the precursor synthesis, such as the nitration of methyl benzoate, maintaining a low temperature is crucial to prevent the formation of byproducts. orgsyn.org Below is a table summarizing the potential impact of various reaction parameters on the chlorosulfonation of nitroaromatic compounds, based on general principles of similar reactions.

ParameterConditionPotential Impact on Yield and PurityRationale
TemperatureLow (e.g., 0-10 °C)May lead to a slower reaction rate but can increase selectivity and reduce the formation of polysubstituted or decomposition byproducts.Electrophilic aromatic substitutions are often exothermic. Lower temperatures help to control the reaction rate and prevent unwanted side reactions.
High (e.g., > room temp.)Can increase the reaction rate but may lead to decreased selectivity and the formation of impurities.Higher temperatures can provide the activation energy for alternative reaction pathways.
Reactant Ratio (Chlorosulfonic acid to substrate)StoichiometricMay result in incomplete conversion if the reaction is not highly efficient.Ensures that, in theory, all the starting material can react.
Excess Chlorosulfonic acidCan drive the reaction to completion and increase the yield, but may also increase the likelihood of side reactions and complicates purification.Le Chatelier's principle suggests that increasing the concentration of a reactant will shift the equilibrium towards the products.
Reaction TimeShortMay result in incomplete reaction and lower yield.Sufficient time is required for the reactants to interact and form the product.
LongCan lead to the formation of degradation products or byproducts, reducing the purity of the final product.Prolonged exposure to harsh reaction conditions can cause the desired product to decompose.

Green Chemistry Considerations in Synthetic Protocols for this compound

Traditional methods for the synthesis of sulfonyl chlorides often involve the use of hazardous reagents and generate significant amounts of waste. google.comApplying the principles of green chemistry to the synthesis of this compound can lead to more environmentally friendly and sustainable processes.

Key areas for green improvements include:

Alternative Reagents: The use of chlorosulfonic acid is effective but poses significant handling risks and produces corrosive byproducts. Research into milder and more selective chlorosulfonating agents is an active area. For instance, methods using sulfur trioxide in combination with a chloride source are being explored to reduce the direct use of chlorosulfonic acid. google.com* Solvent Selection: Whenever possible, the use of greener solvents or solvent-free conditions is preferred. While the chlorosulfonation reaction itself often uses an excess of the reagent as the solvent, subsequent work-up and purification steps can be designed to minimize the use of volatile organic compounds.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce the energy consumption of the synthesis.

By focusing on these areas, the synthesis of this compound and its analogues can be made safer, more efficient, and more environmentally benign.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chlorosulfonyl 2 Nitrobenzoate

Reactivity of the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is a highly reactive functional group, primarily serving as a potent electrophile. The sulfur atom is bonded to two strongly electronegative oxygen atoms and a chlorine atom, which creates a significant partial positive charge on the sulfur center. This makes it highly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions at the Sulfur Center

The central reaction mechanism for the chlorosulfonyl group is nucleophilic acyl substitution at the sulfur atom. A nucleophile (Nu⁻) attacks the electrophilic sulfur, leading to the formation of a transient, high-energy intermediate. The subsequent departure of the chloride ion (Cl⁻), an excellent leaving group, results in the formation of a new bond between the sulfur and the nucleophile.

This reactivity is robust and allows for the formation of various sulfur-containing functional groups. The reaction proceeds efficiently with a broad array of nucleophiles, including amines, alcohols, and phenols.

Formation of Sulfonamides

A cornerstone reaction of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. This reaction is widely employed in medicinal chemistry as the sulfonamide functional group is a key component in numerous therapeutic agents. nih.gov The reaction of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate with an amine (R-NH₂) proceeds via the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion. mdpi.com

This method is highly general and can accommodate a wide variety of aliphatic and aromatic amines, allowing for the synthesis of a diverse library of sulfonamide derivatives. organic-chemistry.org

Table 1: Representative Examples of Sulfonamide Synthesis This table presents illustrative examples of the general reaction between a sulfonyl chloride and various amines. Specific yield data for this compound is not publicly available and these values are representative of the reaction class.

Amine NucleophileProductTypical ConditionsRepresentative Yield
AnilineMethyl 4-(N-phenylsulfamoyl)-2-nitrobenzoatePyridine, CH₂Cl₂, 0 °C to RT85-95%
BenzylamineMethyl 4-(N-benzylsulfamoyl)-2-nitrobenzoateTriethylamine, THF, 0 °C to RT88-98%
MorpholineMethyl 4-(morpholinosulfonyl)-2-nitrobenzoateK₂CO₃, Acetonitrile, RT90-99%

Reactions with Alcohols and Phenols to Form Sulfonate Esters

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, reacting with this compound to yield sulfonate esters. This reaction, often conducted in the presence of a base like pyridine, provides a method for converting the hydroxyl group of an alcohol or phenol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

The mechanism involves the attack of the alcoholic oxygen on the sulfonyl sulfur, displacement of the chloride, and deprotonation of the resulting oxonium ion by the base. This transformation is valuable in multistep organic synthesis.

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself undergo chemical transformation.

Reduction Reactions to Amino Groups

One of the most common and synthetically useful transformations of an aromatic nitro group is its reduction to a primary amino group (-NH₂). This conversion dramatically alters the electronic properties of the molecule, transforming a strongly deactivating group into a strongly activating, ortho-, para-directing group.

A variety of reducing agents can accomplish this transformation. wikipedia.org Common methods include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.org This method is often clean and high-yielding.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net Stannous chloride (SnCl₂) is also a widely used reagent for this purpose.

Transfer Hydrogenation: Using a source of hydrogen such as hydrazine or ammonium formate in the presence of a catalyst.

The reduction of this compound would yield Methyl 4-(chlorosulfonyl)-2-aminobenzoate, a trifunctional intermediate with orthogonal reactivity, allowing for selective modification at the amine, sulfonyl chloride, or ester groups.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups This table lists general methods for the reduction of aryl nitro compounds. The choice of reagent depends on the presence of other functional groups in the molecule.

Reagent SystemTypical ConditionsNotes
H₂, Pd/CMethanol (B129727) or Ethanol, RT, 1-4 atmHighly efficient, but may also reduce other functional groups.
Fe, HClEthanol/Water, RefluxInexpensive and effective for large-scale synthesis.
SnCl₂·2H₂OEthanol, RefluxA common and reliable laboratory method.
Na₂S₂O₄ (Sodium Dithionite)Aqueous solutionCan be selective in the presence of other reducible groups.

Influence on Aromatic Ring Electrophilicity and Nucleophilicity

The nitro group, along with the chlorosulfonyl group, exerts a strong electron-withdrawing effect on the aromatic ring through both inductive and resonance effects. This has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The significant reduction in electron density makes the benzene (B151609) ring highly deactivated towards attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). Electrophilic substitution on this ring would be extremely difficult and require harsh reaction conditions.

Reactivity of the Methyl Ester Group

The methyl ester group (-COOCH₃) is a key site for nucleophilic attack, primarily at the electrophilic carbonyl carbon. The presence of the electron-withdrawing nitro and chlorosulfonyl groups on the benzene ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the rates of hydrolysis and transesterification.

Ester hydrolysis is a fundamental reaction that can proceed through different mechanisms depending on the reaction conditions (acidic or basic) and the structure of the ester. For this compound, both acid-catalyzed and base-catalyzed hydrolysis are possible pathways for its cleavage.

Under basic conditions , the hydrolysis of methyl esters typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. semanticscholar.org This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and yielding the carboxylate anion, which is subsequently protonated to form the carboxylic acid. The electron-withdrawing nature of the nitro and chlorosulfonyl groups is anticipated to increase the rate of this reaction by stabilizing the negatively charged transition state.

An alternative, less common mechanism is the bimolecular alkyl-oxygen cleavage (BAl2), which involves an SN2 attack of the hydroxide ion on the methyl group. semanticscholar.org This pathway is generally favored only when the carbonyl carbon is sterically hindered, which is not the case for this compound. stackexchange.com

Under acidic conditions , the hydrolysis proceeds via a different mechanism. The first step is the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed.

Table 1: Plausible Hydrolysis Pathways for this compound

ConditionMechanismKey StepsExpected Influence of Substituents
BasicBAc21. Nucleophilic attack by OH⁻ on the carbonyl carbon.2. Formation of a tetrahedral intermediate.3. Elimination of the methoxide ion.Electron-withdrawing groups (-NO₂ and -SO₂Cl) increase the rate by stabilizing the transition state.
AcidicAAc21. Protonation of the carbonyl oxygen.2. Nucleophilic attack by H₂O.3. Proton transfer and elimination of methanol.Electron-withdrawing groups may slightly decrease the rate by destabilizing the protonated intermediate.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In base-catalyzed transesterification , an alkoxide ion (RO⁻) acts as the nucleophile, attacking the carbonyl carbon of this compound. Similar to basic hydrolysis, this proceeds through a tetrahedral intermediate, followed by the elimination of the methoxide ion to form a new ester. The reaction is typically reversible, and using a large excess of the reactant alcohol can drive the equilibrium towards the desired product.

Acid-catalyzed transesterification involves the initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The reactant alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol yield the new ester.

The presence of the electron-withdrawing nitro and chlorosulfonyl groups is expected to facilitate both acid- and base-catalyzed transesterification by increasing the susceptibility of the carbonyl carbon to nucleophilic attack.

Electrophilic Aromatic Substitution Patterns on the Benzoate (B1203000) Ring

The benzene ring of this compound is highly deactivated towards electrophilic aromatic substitution due to the presence of three strong electron-withdrawing groups: the methyl ester (-COOCH₃), the chlorosulfonyl (-SO₂Cl), and the nitro (-NO₂) group. These groups decrease the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. fiveable.me

All three substituents are meta-directing. fiveable.me Therefore, any potential electrophilic aromatic substitution would be directed to the positions meta to all existing groups. In the case of this compound, the available positions for substitution are C5 and C6.

The nitro group at C2 directs incoming electrophiles to the C4 and C6 positions.

The chlorosulfonyl group at C4 directs incoming electrophiles to the C2 and C6 positions.

The methyl ester group at C1 directs incoming electrophiles to the C3 and C5 positions.

Considering the combined directing effects, the C5 and C6 positions are the most likely sites for substitution. However, due to the severe deactivation of the ring, forcing conditions (high temperatures and strong catalysts) would be required for such reactions to occur, and yields are expected to be low.

Comparative Reactivity with Related Benzoic Acid Derivatives

To understand the reactivity of this compound, it is useful to compare it with simpler, related benzoic acid derivatives.

Methyl Benzoate: This is the parent compound without any ring substituents. Its hydrolysis and transesterification rates serve as a baseline. The introduction of electron-withdrawing groups, as in the target molecule, is expected to significantly increase the rate of base-catalyzed hydrolysis. nih.gov

Methyl Nitrobenzoates: The presence of a single nitro group, a strong deactivating group, increases the rate of nucleophilic attack on the ester carbonyl. For instance, the alkaline hydrolysis rate of methyl p-nitrobenzoate is significantly faster than that of methyl benzoate. The position of the nitro group also influences the reactivity, with ortho and para isomers generally being more reactive than the meta isomer due to resonance effects.

Methyl Chlorosulfonylbenzoates: The chlorosulfonyl group is also a strong electron-withdrawing group. Therefore, methyl chlorosulfonylbenzoates are also expected to be more reactive towards nucleophilic attack at the ester group compared to methyl benzoate. The sulfonyl chloride moiety itself is reactive towards nucleophiles, which can compete with reactions at the ester group. wikipedia.org

In this compound, the combined electron-withdrawing effects of the nitro and chlorosulfonyl groups make the ester group exceptionally susceptible to nucleophilic attack. Consequently, its rate of hydrolysis and transesterification is predicted to be substantially higher than that of methyl benzoate, methyl nitrobenzoates, and methyl chlorosulfonylbenzoates.

Regarding electrophilic aromatic substitution, all these derivatives are less reactive than benzene. The deactivating effect is additive, making this compound one of the least reactive compounds in this series towards electrophiles.

Derivatization Strategies and Applications in Organic Synthesis

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate as a Precursor for Sulfonamide Formation

The chlorosulfonyl group in this compound is a highly reactive functional group that readily undergoes nucleophilic substitution with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a multitude of therapeutic agents. nih.govnih.gov

The general reaction involves the treatment of this compound with an appropriate amine in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. eurjchem.com The reaction conditions are typically mild, allowing for the synthesis of a diverse range of sulfonamide derivatives with various substituents on the amine. organic-chemistry.org

A notable application of a similar building block is in the synthesis of antidiabetic agents. For instance, 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, a structurally related compound, has been utilized as a precursor to generate a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov These compounds have shown potent inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. nih.gov This highlights the potential of using this compound to create libraries of bioactive sulfonamides for drug discovery.

Table 1: Examples of Sulfonamide Formation from a Related Chlorosulfonylated Nitrobenzoic Acid

Amine ReactantProductBiological TargetReference
p-Nitroaniline2-chloro-5-[(4-nitrophenyl)sulfamoyl]-4-nitrobenzoic acidα-glucosidase, α-amylase nih.gov
Various anilines/amines2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesα-glucosidase, α-amylase nih.gov

Utility in the Synthesis of Substituted Benzoic Acid Derivatives

While the primary reactivity of the chlorosulfonyl group is towards amines, it can also be a leaving group in nucleophilic aromatic substitution reactions, although this is less common. The strong electron-withdrawing nature of both the nitro and sulfonyl chloride groups activates the aromatic ring towards nucleophilic attack. However, specific examples utilizing this compound for this purpose are not extensively documented in the readily available literature.

Theoretically, nucleophiles such as alkoxides, thiolates, or fluoride (B91410) ions could displace the sulfonyl chloride group, leading to the formation of a variety of substituted benzoic acid derivatives. For instance, the related compound, Methyl 4-chloro-2-nitrobenzoate, undergoes fluorodenitration in the presence of tetramethylammonium (B1211777) fluoride to yield methyl 4-chloro-2-fluorobenzoate. sigmaaldrich.com This suggests that under appropriate conditions, the sulfonyl chloride group in this compound could potentially be replaced by other functional groups.

Further research is required to explore the full potential of this compound in the synthesis of diverse benzoic acid derivatives through nucleophilic aromatic substitution reactions.

Role in the Preparation of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen. The reactive sulfonyl chloride and the strategically positioned nitro group can participate in cyclization reactions to form fused ring systems.

One significant application is in the synthesis of benzothiazine derivatives. The reaction of sulfonyl chlorides with 2-aminothiophenols is a known method for the construction of the benzothiazine scaffold. nih.gov For example, the condensation of 2-aminothiophenol (B119425) with β-diketones can lead to the formation of 4H-1,4-benzothiazines. researchgate.net By analogy, this compound could react with 2-aminothiophenol to form a sulfonamide intermediate, which could then undergo intramolecular cyclization to yield a benzothiazine dioxide derivative. The nitro group could then be further functionalized to introduce additional diversity.

A study on the synthesis of 1,2-benzothiazine analogues utilized methyl-2-(chlorosulfonyl)benzoate as a starting material, which reacted with 2-(trifluoromethyl)aniline (B126271) in a multi-step synthesis. mdpi.com This demonstrates the utility of chlorosulfonylated benzoates in constructing such heterocyclic systems.

Table 2: Potential Heterocyclic Systems from this compound

ReactantPotential Heterocyclic ProductKey Reaction Type
2-AminothiophenolBenzothiazine dioxide derivativeSulfonamide formation followed by intramolecular cyclization
o-PhenylenediamineDibenzothiazepine dioxide derivativeSulfonamide formation followed by intramolecular cyclization

Application as a Core Building Block in Divergent Synthesis

Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide range of structurally diverse molecules from a common starting material. cam.ac.ukcam.ac.ukrsc.org The multiple reactive sites on this compound make it an attractive candidate for use as a core building block in such synthetic approaches.

The distinct reactivity of the sulfonyl chloride, nitro group, and methyl ester allows for sequential and selective functionalization. For example, the sulfonyl chloride can be reacted with a library of amines to generate a set of sulfonamides. Subsequently, the nitro group on each of these sulfonamides can be reduced to an amine and then further derivatized with a variety of electrophiles (e.g., acyl chlorides, isocyanates, aldehydes via reductive amination). Finally, the methyl ester can be hydrolyzed to the carboxylic acid and coupled with a range of amines or alcohols to form amides or esters, respectively.

This stepwise approach, starting from a single, readily available building block, can rapidly generate a large and diverse library of compounds for high-throughput screening in drug discovery and materials science. cam.ac.uk While specific and comprehensive studies detailing the use of this compound in a full-fledged divergent synthesis program are not prominent in the literature, its chemical nature makes it an ideal scaffold for such endeavors.

Strategies for Introducing Additional Functional Groups via the Nitro Moiety

The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, thereby introducing additional diversity into the molecule. The most common transformation of an aromatic nitro group is its reduction to an amino group. uni.lu

This reduction can be achieved using a variety of reagents and conditions, allowing for chemoselectivity in the presence of other functional groups. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel), or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). uni.lu The choice of reducing agent is crucial to avoid the reduction of other sensitive groups that may be present in the molecule after initial derivatization of the sulfonyl chloride.

Once the nitro group is reduced to an amine, it opens up a vast array of subsequent chemical transformations:

Acylation: The newly formed amino group can be acylated with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction gives secondary or tertiary amines.

Diazotization: The amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including halogens (Sandmeyer reaction), hydroxyl, cyano, and even a direct carbon-carbon bond (Suzuki or Heck coupling).

These transformations significantly expand the chemical space that can be accessed from this compound, making it a highly valuable and versatile building block in organic synthesis.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For methyl 4-(chlorosulfonyl)-2-nitrobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR would be required to confirm its structure.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons would provide definitive information about the substitution pattern on the benzene (B151609) ring. The integration of the signals would confirm the number of protons in each environment.

Expected ¹H NMR Data

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic-H 7.5 - 8.5 d, dd

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon would be characteristic of their chemical environments.

Expected ¹³C NMR Data

Carbon Expected Chemical Shift (ppm)
C=O (Ester) 160 - 170
Aromatic-C 120 - 150

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands for the sulfonyl chloride, nitro, and ester groups.

Expected IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
S=O stretch (Sulfonyl chloride) 1380-1410 and 1180-1210
N=O stretch (Nitro group) 1500-1570 and 1300-1370
C=O stretch (Ester) 1720-1740
C-O stretch (Ester) 1000-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would offer further structural clues by showing the loss of specific groups. Predicted mass spectrometry data suggests a monoisotopic mass of 278.96045 Da.

Predicted Mass Spectrometry Data

Adduct m/z
[M+H]⁺ 279.96773
[M+Na]⁺ 301.94967

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, X-ray crystallography could be used to determine its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a sample and for separating it from any impurities.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reactions and for a preliminary assessment of purity.

High-Performance Liquid Chromatography (HPLC): HPLC would provide a quantitative measure of the purity of the compound.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the molecular geometry and electronic properties of Methyl 4-(chlorosulfonyl)-2-nitrobenzoate. These computational methods provide insights into the molecule's structure and behavior at the atomic level.

The conformation of this compound is largely dictated by the orientation of its three substituents relative to the benzene (B151609) ring. Conformational analysis, often performed using computational methods, seeks to identify the most stable three-dimensional arrangement of the molecule. libretexts.org A key aspect is the torsional or dihedral angles between the plane of the substituents and the plane of the benzene ring.

For a closely related compound, Methyl 4-methyl-sulfonyl-2-nitro-benzoate, crystallographic data reveals a dihedral angle of 21.33 (19)° between the nitro group and the benzene ring, and a significant twist of 72.09 (17)° for the carboxylate group relative to the ring. nih.gov This deviation from planarity for the ester group is likely due to steric hindrance from the adjacent nitro group. For this compound, similar steric interactions would be expected to force the methyl ester group out of the plane of the aromatic ring. The nitro group itself is also often slightly twisted out of the plane in substituted benzenes to relieve steric strain. mdpi.com The barrier to internal rotation of the nitro group in nitrobenzene (B124822) has been estimated to be around 4.1 ± 1.0 kcal/mol, suggesting that while a planar conformation is preferred, deviations are possible. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The geometric parameters of this compound can be predicted based on data from analogous structures and general principles of chemical bonding. The presence of bulky and electron-withdrawing substituents is expected to cause distortions in the benzene ring from a perfect hexagonal geometry.

Based on a combined analysis of gas-phase electron diffraction and microwave spectroscopic data for nitrobenzene, the C-C bonds in the ring are not all equal, and the bond angles deviate from the ideal 120°. researchgate.net For instance, the C2–C1–C6 angle, where C1 is attached to the nitro group, is widened to 123.5(6)°. researchgate.net In this compound, similar distortions are expected. The C-N bond length in nitrobenzene is 1.468(4) Å, and the N-O bonds are 1.223(2) Å. researchgate.net The C-S and S-O bond lengths in aromatic sulfonyl chlorides are also well-characterized.

The following tables provide representative bond lengths and angles based on studies of nitrobenzene and related molecules. These values serve as a reasonable estimate for the corresponding parameters in this compound.

Table 1: Estimated Bond Lengths for this compound

Bond Estimated Length (Å)
C-C (aromatic) 1.391 (average)
C-N 1.468
N-O 1.223
C-S ~1.77
S=O ~1.43
S-Cl ~2.07
C-C(O) ~1.50
C=O ~1.20
C-O(Me) ~1.34

Data extrapolated from studies on nitrobenzene and aromatic sulfonyl chlorides. researchgate.netnih.gov

Table 2: Estimated Bond Angles for this compound

Angle Estimated Value (°)
C-C-C (aromatic) 117.8 - 123.5
C-C-N 118.2
O-N-O 124.2
C-S-O ~108
O-S-O ~122
C-S-Cl ~106
C-C=O ~124
O=C-O ~125

Data extrapolated from studies on nitrobenzene and related esters. researchgate.netresearchgate.net

Table 3: Key Dihedral Angles

Dihedral Angle Estimated Value (°)
Benzene Ring - Nitro Group ~21

Data from the analogous compound Methyl 4-methyl-sulfonyl-2-nitro-benzoate. nih.gov

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com

For this compound, the MEP surface would show highly negative potential around the oxygen atoms of the nitro and sulfonyl groups, as well as the carbonyl oxygen of the ester group. researchgate.net These regions represent the most electron-rich parts of the molecule. Conversely, a significant positive potential, often referred to as a σ-hole, is expected on the chlorine atom of the chlorosulfonyl group, making it susceptible to nucleophilic attack. nih.gov The aromatic ring itself, being substituted with three strong electron-withdrawing groups, would be significantly electron-deficient, rendering it susceptible to nucleophilic aromatic substitution. researchgate.net The nitrogen atom of the nitro group also exhibits a positive potential, known as a π-hole, which can engage in favorable interactions with electron-rich species. rsc.org

Investigation of Intramolecular and Intermolecular Interactions

The structure and crystal packing of this compound are influenced by a variety of weak interactions.

Intramolecular Interactions: A notable intramolecular interaction in nitroaromatic compounds is the π-hole interaction. rsc.org This involves the positively charged nitrogen atom of the nitro group interacting with an electron-rich atom within the same molecule. In this compound, a potential π-hole interaction could occur between the nitro-group nitrogen and one of the oxygen atoms of the adjacent methyl ester group, although this would be sterically constrained. Such interactions can stabilize specific conformations of the molecule. rsc.org

Intermolecular Interactions: In the solid state, molecules of this compound would likely be held together by a network of weak intermolecular interactions. Given the presence of electronegative oxygen and chlorine atoms and electropositive hydrogen atoms on the aromatic ring and methyl group, C-H···O and C-H···Cl hydrogen bonds are expected to be significant. The crystal structure of the related Methyl 4-methyl-sulfonyl-2-nitro-benzoate is stabilized by weak intermolecular bifurcated C-H···O interactions. nih.gov Additionally, π-π stacking interactions between the electron-deficient aromatic rings may occur, though these would be weakened by the bulky substituents. Interactions involving the sulfonyl group, such as Cl···O contacts, are also known to play a role in the crystal packing of aromatic sulfonyl chlorides. nih.gov

Theoretical Predictions of Reactivity and Reaction Pathways

The reactivity of this compound is dominated by the presence of the three electron-withdrawing groups on the benzene ring. These groups deactivate the ring towards electrophilic substitution but strongly activate it for nucleophilic aromatic substitution (SNAr). mdpi.commdpi.com

Theoretical studies on nitroaromatic compounds show that the addition of a nucleophile to the electron-deficient ring is often the rate-limiting step in SNAr reactions. mdpi.com The positions ortho and para to the strongly activating nitro group are particularly susceptible to nucleophilic attack. In this molecule, the positions ortho to the nitro group (positions 1 and 3) and the position para to the chlorosulfonyl group (position 1) are activated.

The most likely reaction pathways for this compound are:

Nucleophilic attack on the sulfonyl group: The sulfur atom is highly electrophilic, and the chloride ion is a good leaving group. This makes the compound a potent sulfonating agent, reacting readily with nucleophiles like amines, alcohols, and water (hydrolysis).

Nucleophilic aromatic substitution: The aromatic ring is highly electron-deficient and can be attacked by strong nucleophiles. A nucleophile could potentially displace the nitro group or, less likely, one of the ring hydrogens if conditions for vicarious nucleophilic substitution are met. chempedia.info

Reactions involving the ester group: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Computational chemistry can be used to model these reaction pathways, calculate activation energies, and predict the most favorable products. nih.gov For instance, the stability of potential intermediates, such as Meisenheimer complexes in SNAr reactions, can be evaluated to understand the reaction mechanism. researchgate.net

Advanced Synthetic Utility in Complex Chemical Entities

Methyl 4-(chlorosulfonyl)-2-nitrobenzoate in the Construction of Advanced Intermediates

The reactivity of the sulfonyl chloride group is the primary feature exploited in the use of this compound for the synthesis of advanced intermediates. This functional group readily reacts with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. These products often serve as crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

The reaction with primary and secondary amines to form N-substituted sulfonamides is a cornerstone of its synthetic utility. This transformation is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are prevalent scaffolds in medicinal chemistry.

Similarly, reaction with phenols and alcohols yields the corresponding sulfonate esters. These esters can function as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, further expanding their synthetic potential.

A notable, albeit indirect, application highlighting the potential of this structural motif is the use of the related compound, methyl 4-methylsulfonyl-2-nitrobenzoate, in the industrial synthesis of the herbicide mesotrione. This suggests that derivatives of this compound are valuable precursors to complex, commercially significant molecules.

The strategic placement of the nitro group and the methyl ester on the benzene (B151609) ring offers further opportunities for functionalization. The nitro group can be reduced to an amine, which can then be diazotized or acylated, while the ester can be hydrolyzed to a carboxylic acid or converted to an amide. This multi-faceted reactivity allows for the sequential or orthogonal derivatization of the molecule, enabling the construction of highly functionalized and complex intermediates.

Table 1: Reactivity of this compound with Various Nucleophiles

NucleophileProductKey Features of the Transformation
Primary/Secondary AminesN-Substituted SulfonamidesFormation of a stable S-N bond.
Phenols/AlcoholsSulfonate EstersCreation of potential leaving groups for further reactions.

Integration into Multi-component Reaction Schemes

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the starting materials. The integration of this compound into such reaction schemes would offer a rapid and diversity-oriented approach to novel and complex molecules.

Despite the potential for the sulfonyl chloride or other functional groups within this compound to participate in MCRs, a review of the current scientific literature does not provide specific examples of its integration into well-known MCRs such as the Ugi or Passerini reactions. The high reactivity of the sulfonyl chloride group might present challenges in achieving the desired chemoselectivity in a multi-component setting without careful reaction design and optimization.

However, the structural motifs accessible from this reagent are relevant to MCRs. For instance, the synthesis of sulfonamides from this compound could be the first step in a sequence where the resulting sulfonamide is then utilized as a component in a subsequent MCR. This sequential approach, while not a true MCR involving the initial reagent, would still leverage the efficiency of multi-component chemistry to build molecular complexity.

Further research is warranted to explore the direct participation of this compound in novel multi-component reaction pathways. The development of such reactions would represent a significant advancement in the synthetic utility of this versatile building block.

Strategies for Stereoselective Synthesis Utilizing the Compound

The involvement of this compound in stereoselective synthesis would most likely be indirect, relying on the chirality of the molecules it reacts with or the use of chiral catalysts. The compound itself is achiral and does not inherently induce stereoselectivity.

One potential strategy for stereoselective synthesis involves the reaction of this compound with chiral amines or alcohols. In such cases, the chirality of the nucleophile would be transferred to the resulting sulfonamide or sulfonate ester. These chiral products could then serve as intermediates in the synthesis of enantiomerically pure target molecules.

For instance, the reaction with a chiral amine would produce a chiral sulfonamide. The sulfonamide moiety can act as a directing group or a source of steric hindrance in subsequent reactions, potentially influencing the stereochemical outcome of transformations at other parts of the molecule.

Another approach could involve the use of chiral catalysts in reactions involving derivatives of this compound. For example, a catalytic asymmetric reduction of the nitro group could lead to a chiral amine, which could then be used to construct chiral heterocycles.

As of now, there is a lack of specific, documented examples in the scientific literature detailing the application of this compound or its immediate derivatives in stereoselective synthesis. This represents an area ripe for exploration, where the development of new synthetic methodologies could unlock the full potential of this compound in the creation of complex, stereochemically defined molecules.

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Processes for Reactions Involving Methyl 4-(chlorosulfonyl)-2-nitrobenzoate

The chlorosulfonyl group is a potent electrophile and an effective leaving group, making it an excellent handle for modern catalytic cross-coupling reactions. Historically, such transformations have been dominated by aryl halides, but the utility of aryl sulfonyl chlorides as coupling partners is a rapidly expanding field. nih.govmagtech.com.cn Future research is anticipated to focus on leveraging this reactivity for this compound.

Transition-metal catalysis, particularly with palladium, is a promising area. nih.govmit.edu Palladium catalysts have been shown to effectively mediate the coupling of aryl sulfonyl chlorides with a variety of nucleophiles. acs.orgresearchgate.net For this compound, this could enable the synthesis of a diverse library of derivatives through reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form carbon-carbon bonds, yielding biaryl structures.

Buchwald-Hartwig Amination: Coupling with amines to produce sulfonamides, a critical functional group in medicinal chemistry. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks.

A key research challenge will be achieving chemoselectivity, given the multiple reactive sites on the molecule. Catalytic systems will need to be finely tuned to selectively activate the S-Cl bond without promoting undesired side reactions involving the nitro or ester groups. The development of specialized ligands that can modulate the electronic and steric properties of the metal center will be crucial for controlling the reaction outcome.

Catalyst/Ligand SystemHypothetical SubstratePotential ProductPredicted Yield (%)Reference Concept
Pd(OAc)₂ / SPhosAnilineMethyl 4-(N-phenylsulfamoyl)-2-nitrobenzoate85-95 nih.gov
Pd₂(dba)₃ / XantphosPhenylboronic AcidMethyl 4-phenylsulfonyl-2-nitrobenzoate80-90 acs.org
CuI / PPh₃PhenylacetyleneMethyl 4-(phenylethynyl)sulfonyl-2-nitrobenzoate70-85 researchgate.net
NiCl₂(dppp)Isopropylmagnesium chlorideMethyl 4-isopropylsulfonyl-2-nitrobenzoate65-75 researchgate.net

This interactive table presents hypothetical reaction outcomes for the catalytic derivatization of this compound, based on established catalytic methods for related aryl sulfonyl chlorides.

Exploration of Alternative, Sustainable Synthetic Routes

The traditional synthesis of aromatic nitro compounds and sulfonyl chlorides often involves harsh, corrosive, and environmentally detrimental reagents, such as mixed nitric and sulfuric acids for nitration and chlorosulfonic acid for chlorosulfonylation. nih.govmdpi.com A major future perspective lies in developing greener, more sustainable synthetic pathways to this compound.

Sustainable Nitration: Research into eco-friendly nitration is an active field. tandfonline.comchemistryforsustainability.org Alternatives to the classic mixed-acid system include solid acid catalysts (e.g., zeolites), reactions in ionic liquids, or using milder nitrating agents like bismuth nitrate (B79036) or nitric acid in aqueous systems. nih.govtandfonline.com These methods can reduce acidic waste, improve regioselectivity, and allow for easier catalyst recycling. rsc.org Mechanochemical approaches, using ball milling to facilitate nitration with reduced solvent use, also represent a promising green alternative. rsc.org

Sustainable Chlorosulfonylation: The synthesis of the sulfonyl chloride moiety can also be made more sustainable. Modern methods are moving away from the hazardous chlorosulfonic acid. Promising alternatives include:

Aqueous Sandmeyer-type Reactions: Starting from an amino precursor, diazotization followed by reaction with a sulfur dioxide source (like thionyl chloride or DABSO) in aqueous media can precipitate the sulfonyl chloride product, simplifying purification and reducing organic solvent waste. researchgate.netacs.org

Photocatalytic Synthesis: Using heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) can mediate the synthesis of sulfonyl chlorides from diazonium salts under mild, visible-light conditions. acs.orgnih.gov

Continuous Flow Processes: Performing the chlorosulfonylation in a continuous flow reactor enhances safety by minimizing the accumulation of hazardous intermediates and improves process control and scalability. mdpi.comrsc.orgresearchgate.net

Synthesis StepTraditional MethodSustainable AlternativeKey Advantages of AlternativeReference Concept
Nitration HNO₃ / H₂SO₄Solid Acid Catalyst (e.g., Zeolite H-Y) in a solvent-free systemReusable catalyst, no strong acid waste, improved safety nih.govtandfonline.com
Chlorosulfonylation Chlorosulfonic Acid (ClSO₃H)Aqueous Sandmeyer reaction from corresponding anilineAvoids highly corrosive ClSO₃H, reduces organic solvent use, simplified workup researchgate.netacs.org

This interactive table compares traditional and potential sustainable synthetic methods for the key functional groups in this compound.

Advanced Derivatization for Materials Science Applications (excluding industrial production specifics)

The bifunctional nature of this compound makes it an attractive building block for novel materials. The highly reactive sulfonyl chloride group can serve as a primary site for polymerization or surface grafting, while the nitro group can be retained for post-synthesis modification.

Polymer Synthesis: The compound could act as a monomer in step-growth polymerization. Reaction with diamines or diols would yield polysulfonamides or polysulfonates, respectively. These polymers would feature pendant nitrobenzoate groups along their backbone. Subsequent reduction of the nitro groups to amines would install reactive sites for further functionalization, such as cross-linking, grafting other polymer chains, or attaching dyes or bioactive molecules. wikipedia.org Aryl sulfonyl chlorides are also known to be effective initiators for certain types of living radical polymerization, suggesting another route to novel polymer architectures. cmu.eduquora.com

Surface Modification: The sulfonyl chloride group can readily react with nucleophilic functionalities like amines (-NH₂) and hydroxyls (-OH) present on the surfaces of various substrates. This could be used to covalently graft the molecule onto materials like silica (B1680970), cellulose, or functionalized membranes. nih.govmdpi.com Such modification could impart new properties to the surface, for instance, by altering its hydrophobicity or providing a platform for further chemical elaboration via the nitro group.

Metal-Organic Frameworks (MOFs): A particularly exciting area is the post-synthetic modification of MOFs. Amino-functionalized MOFs could be reacted with this compound to form sulfonamide linkages within the porous framework, introducing new functionality and potentially altering the gas sorption or catalytic properties of the material. rsc.org

Application AreaDerivatization ReactionResulting Material/FunctionalityReference Concept
Polymer Science Polycondensation with a diamine (e.g., hexamethylenediamine)Polysulfonamide with pendant nitroaromatic groups rapp-polymere.com
Surface Modification Reaction with amine-functionalized silica nanoparticlesNanoparticles with a covalently attached nitrobenzoate surface layer nih.govresearchgate.net
Porous Materials Post-synthetic modification of an amino-functionalized MOF (e.g., CAU-1-NH₂)MOF with internal sulfonamide linkages and nitro functionality rsc.org
Polymer Initiation Use as an initiator for Atom Transfer Radical Polymerization (ATRP)Polymer chains (e.g., polystyrene) with a sulfonyl end-group cmu.eduquora.com

This interactive table outlines potential applications in materials science through the derivatization of this compound.

Theoretical Insights for Guiding Rational Design of Related Compounds

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict the behavior of molecules and guide the synthesis of new compounds with desired properties. nih.gov For this compound, theoretical studies can provide invaluable insights into its reactivity and electronic structure, accelerating the discovery of novel applications.

Predicting Reactivity: DFT calculations can generate electron density maps and calculate partial atomic charges, revealing the most electrophilic and nucleophilic sites in the molecule. This can predict the regioselectivity of reactions, for example, confirming the high electrophilicity of the sulfonyl sulfur atom. Furthermore, transition states for potential reactions, such as catalytic coupling, can be modeled to understand reaction mechanisms and predict activation energies, helping to select the most efficient catalysts. dntb.gov.uaresearchgate.net

Guiding Molecular Design: One of the most compelling future directions is the use of theoretical insights for the rational design of related compounds. By systematically modifying the structure in silico—for example, by changing the ester to an amide, altering the position of the nitro group, or adding other substituents—researchers can compute how these changes affect key electronic properties. These properties include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap (which relates to optical and electronic properties), and the dipole moment. researchgate.net This computational screening can identify promising new molecules for specific applications in materials science or medicinal chemistry before committing to laborious laboratory synthesis.

CompoundHypothetical HOMO Energy (eV)Hypothetical LUMO Energy (eV)Calculated Dipole Moment (Debye)Predicted Implication
This compound -8.5-3.24.5Baseline reactivity and polarity
Analogue 1: 2-amino derivative (reduced nitro)-6.8-1.53.8Increased HOMO, more electron-donating, suitable for different polymerizations
Analogue 2: 3,5-dinitro derivative-9.2-4.05.1Lower LUMO, stronger electron acceptor, potential for charge-transfer materials
Analogue 3: 4-(fluorosulfonyl) derivative-8.7-3.34.2Increased stability of sulfonyl group, altered reactivity profile for selective reactions

This interactive table presents illustrative, hypothetical data from DFT calculations to demonstrate how theoretical insights can guide the rational design of compounds related to this compound. The values are representative of expected trends based on established principles of physical organic chemistry. researchgate.netresearchgate.net

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(chlorosulfonyl)-2-nitrobenzoate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via sulfonation and esterification. For example, sulfonation of a nitrobenzoic acid derivative followed by chlorination (e.g., using thionyl chloride) and subsequent esterification with methanol under acidic catalysis. and describe analogous protocols for related sulfonyl chloride esters, where reaction temperature (reflux vs. room temperature) and stoichiometry of chlorinating agents (e.g., SOCl₂) critically impact yield. Prolonged reflux (>24 hours) may improve conversion but risks decomposition of the nitro group. Monitoring via TLC or HPLC is recommended to optimize reaction time .

Basic: How should researchers purify this compound to minimize hydrolytic degradation?

Answer:
Due to the hydrolytic sensitivity of the chlorosulfonyl group, purification should avoid aqueous workup. Instead, use non-polar solvents (hexane/ethyl acetate mixtures) for recrystallization, as described in for a fluorinated analog. Column chromatography with anhydrous silica gel and inert atmosphere (N₂/Ar) is advisable. Drying under vacuum at low temperatures (<40°C) preserves stability .

Advanced: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.9 ppm in ¹H NMR) and sulfonyl chloride resonance. provides NMR data for a structurally similar ester, highlighting deshielding effects from electron-withdrawing groups.
  • X-ray crystallography : and detail monoclinic crystal packing (space group P21/c) for a methylsulfonyl analog, with β angles ~98.9°, validated via single-crystal diffraction. For accurate structural confirmation, compare experimental bond lengths (e.g., S–Cl: ~2.01 Å) with DFT-optimized models .

Advanced: How does the nitro group’s position influence the compound’s stability and reactivity in nucleophilic substitutions?

Answer:
The ortho-nitro group (relative to sulfonyl chloride) enhances electrophilicity at the sulfur center via resonance withdrawal, accelerating nucleophilic displacement (e.g., with amines or alcohols). However, steric hindrance from the nitro group may reduce reactivity compared to para-substituted analogs. Computational studies (e.g., DFT) can quantify charge distribution, as suggested by ’s focus on substituent effects in sulfonyl chlorides .

Advanced: What are common byproducts in its synthesis, and how can they be identified?

Answer:

  • Hydrolysis products : Partial hydrolysis of the sulfonyl chloride to sulfonic acid (detectable via IR: ~1040 cm⁻¹ for S=O stretching).
  • Ester decomposition : Thermal degradation may yield nitrobenzoic acid derivatives (identified via LC-MS or melting point discrepancies). notes similar degradation pathways for a 3-nitro isomer, emphasizing the need for controlled reaction conditions .

Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states for sulfonation/esterification steps, guiding solvent selection (polar aprotic vs. non-polar) and catalyst design. ’s mechanistic analysis of sulfonyl chloride formation supports using computational tools to map activation energies for competing pathways .

Advanced: What strategies mitigate regiochemical challenges during functionalization of the aromatic ring?

Answer:
The electron-deficient ring (due to nitro and sulfonyl groups) favors electrophilic substitution at the meta position. To direct functionalization, use directing groups (e.g., temporary protection of the sulfonyl chloride as a sulfonamide) or leverage transition-metal catalysis (e.g., Pd-mediated C–H activation). and discuss regioselective modifications in similar systems .

Advanced: How do solvent polarity and proticity affect its stability in storage?

Answer:
Non-polar solvents (e.g., dichloromethane) minimize hydrolysis, while protic solvents (e.g., methanol) accelerate degradation. highlights stability in anhydrous MeOH during esterification, but long-term storage requires desiccated environments (−20°C under argon). Conduct accelerated aging studies with Karl Fischer titration to quantify moisture sensitivity .

Advanced: What analytical methods resolve contradictions in reported melting points or spectral data?

Answer:
Cross-validate using:

  • DSC/TGA : Differentiate polymorphs (e.g., metastable vs. crystalline forms) that may explain MP variations (e.g., reports 43–45°C for a chloro analog).
  • 2D NMR (HSQC/HMBC) : Assign ambiguous peaks caused by rotational isomerism around the sulfonyl group. ’s crystallographic data can anchor spectral interpretations .

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